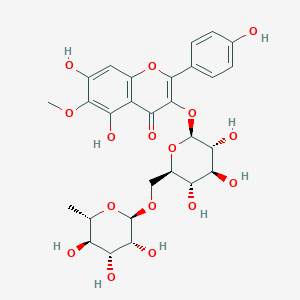

6-Methoxykaempferol 3-O-rutinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 6-Metoxikaempferol 3-O-Rutinosido es un glucósido de flavonoide natural aislado de varias plantas, incluyendo Pilocarpus pennatifolius . Este compuesto pertenece a la familia de los flavonoides, conocidos por sus diversas actividades biológicas y potenciales beneficios terapéuticos. La fórmula molecular del 6-Metoxikaempferol 3-O-Rutinosido es C({28})H({32})O({16}), y tiene un peso molecular de 625.00 g/mol {_svg_2}.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 6-Metoxikaempferol 3-O-Rutinosido típicamente implica la glicosilación del 6-Metoxikaempferol con rutinosido. Las condiciones de reacción a menudo incluyen el uso de donantes y aceptores de glicósidos en presencia de catalizadores como los ácidos de Lewis. El proceso puede involucrar múltiples pasos, incluyendo la protección y desprotección de los grupos hidroxilo para garantizar una glicosilación selectiva.

Métodos de producción industrial

La producción industrial del 6-Metoxikaempferol 3-O-Rutinosido se puede lograr mediante la extracción de fuentes naturales o mediante métodos sintéticos. La extracción implica aislar el compuesto de materiales vegetales utilizando solventes como etanol o metanol, seguido de una purificación mediante técnicas como la cromatografía en columna. Los métodos sintéticos, por otro lado, pueden involucrar rutas de síntesis química optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

El 6-Metoxikaempferol 3-O-Rutinosido experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede llevar a la formación de quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes u otras formas reducidas.

Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden modificar la estructura del flavonoide reemplazando grupos funcionales específicos.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Diversos nucleófilos o electrófilos, dependiendo de la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden resultar en una variedad de derivados de flavonoides modificados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure :

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

6-Methoxykaempferol 3-O-rutinoside is derived from kaempferol and features a methoxy group at the 6-position, enhancing its solubility and bioactivity. Its mechanism of action involves interaction with several molecular targets, primarily influencing inflammatory and oxidative stress pathways.

Key Targets :

- Prostaglandin E2 (PGE2)

- Glycogen Synthase Kinase 3 Beta (GSK3β)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The compound inhibits pro-inflammatory cytokines and enzymes, scavenges free radicals, and induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway .

Chemistry

This compound serves as a model compound for studying flavonoid chemistry. It is utilized in synthesizing novel flavonoid derivatives and understanding the chemical behavior of flavonoids under various conditions.

Biology

In biological studies, this compound has demonstrated significant antioxidant, anti-inflammatory, and antimicrobial properties:

- Antioxidant Activity : It scavenges free radicals and enhances the activity of antioxidant enzymes, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Research indicates that it reduces the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 .

- Antimicrobial Properties : Studies have shown that it exhibits inhibitory effects against various pathogens, including bacteria like Escherichia coli and Acinetobacter baumannii .

Medicine

This compound is being explored for its potential therapeutic applications:

- Cancer Treatment : It has been shown to induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Cardiovascular Health : The compound exhibits cardioprotective effects by reducing oxidative stress and inflammation in cardiac tissues.

- Neuroprotection : It alleviates brain injury and neurological deficits by promoting autophagy and reducing neuronal apoptosis .

Industrial Applications

In the industrial sector, this compound is utilized in developing natural health products, dietary supplements, and cosmetics due to its beneficial biological properties. Its extraction from natural sources or synthesis via chemical methods allows for large-scale production suitable for commercial use.

Inhibition of D-Amino Acid Oxidase

A study demonstrated that kaempferol-3-O-rutinoside exhibited a percentage inhibition of 13.7% against D-amino acid oxidase, indicating potential applications in treating neuropsychiatric disorders .

Antioxidant and Anti-inflammatory Effects

Research highlighted that extracts containing this compound showed significant inhibition of nitric oxide production without cytotoxic effects at tested concentrations. This suggests its utility in managing inflammatory diseases .

Mecanismo De Acción

El mecanismo de acción del 6-Metoxikaempferol 3-O-Rutinosido implica su interacción con varios objetivos y vías moleculares:

Actividad antioxidante: Capta radicales libres y reduce el estrés oxidativo donando átomos de hidrógeno o electrones.

Efectos antiinflamatorios: Inhibe la producción de citoquinas y enzimas proinflamatorias como la ciclooxigenasa y la lipooxigenasa.

Propiedades anticancerígenas: Induce la apoptosis e inhibe la proliferación celular modulando vías de señalización como PI3K/Akt y MAPK.

Comparación Con Compuestos Similares

El 6-Metoxikaempferol 3-O-Rutinosido se puede comparar con otros glucósidos de flavonoides como:

Kaempferol 3-O-Rutinosido: Estructura similar pero carece del grupo metoxi en la posición 6.

Quercetina 3-O-Rutinosido (Rutina): Contiene un grupo hidroxilo en lugar de un grupo metoxi en la posición 6.

Isorhamnetina 3-O-Rutinosido: Estructura similar con un grupo metoxi en la posición 3 en lugar de la posición 6.

Estos compuestos comparten actividades biológicas similares pero difieren en sus propiedades químicas específicas y potencia.

Actividad Biológica

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside that exhibits a range of biological activities, making it a compound of interest in pharmacological research. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

This compound is derived from kaempferol, a well-known flavonoid, and is characterized by the addition of a rutinoside moiety, which enhances its solubility and bioactivity.

Target Interactions

The primary targets of this compound include:

- Prostaglandin E2 (PGE2)

- Glycogen Synthase Kinase 3 Beta (GSK3β)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

These interactions lead to significant biological effects, including the inhibition of neuroinflammation and apoptosis in neuronal cells. The compound modulates the JAK2/STAT3 signaling pathway, which is critical in various cellular processes, particularly in response to stress and injury.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of STAT3 : Reduces brain injury and neuroinflammation by inhibiting the over-activation of STAT3 targets.

- Autophagy Promotion : Enhances autophagy processes in ischemic conditions, thereby improving cell survival rates.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 5.0 |

| Tannic Acid | 10.0 |

| This compound | 15.0 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. This effect is particularly beneficial in conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes and inhibits DNA gyrase activity, which is crucial for bacterial replication.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : A study demonstrated that treatment with this compound significantly improved neurological outcomes in models of ischemic stroke by reducing neuronal apoptosis and promoting recovery.

- Antioxidant Capacity : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines exposed to harmful agents, suggesting its potential as a therapeutic antioxidant .

- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVLVSUOCXHCMR-FPHOCJSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.